molecular formula C20H23NO5S B2798354 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 2034270-35-2

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2798354
CAS No.: 2034270-35-2
M. Wt: 389.47
InChI Key: SWEUBWUDMBJZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative featuring a benzofuran core, a hydroxypropyl chain, and a 4-methoxyphenyl-substituted ethanesulfonamide group. Benzofuran-based compounds are notable for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-20(22,19-13-16-5-3-4-6-18(16)26-19)14-21-27(23,24)12-11-15-7-9-17(25-2)10-8-15/h3-10,13,21-22H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEUBWUDMBJZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzofuran moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of the hydroxypropyl group: This step often involves the use of epoxides or halohydrins under basic conditions.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield benzofuran-2-yl ketones, while reduction of the sulfonamide group may produce corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anti-inflammatory agent.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzofuran moiety may interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and sulfonamide modifications. Below is a detailed comparison:

Benzofuran vs. Benzothiazole Derivatives

  • Benzothiazole analogs (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide, EP3 348 550A1 ):
    • Structural differences : Benzothiazole replaces benzofuran, altering aromaticity and electronic properties. The methoxy group at position 6 on benzothiazole may enhance metabolic stability compared to benzofuran’s oxygen atom.
    • Functional implications : Benzothiazoles are associated with kinase inhibition and anticancer activity, whereas benzofurans often target GPCRs or inflammatory pathways.

Methoxyphenyl-Substituted Sulfonamides

  • Astemizole (N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine ):
    • Structural differences : Astemizole incorporates a piperidine ring and benzimidazole instead of benzofuran. The 4-methoxyphenyl group is linked via an ethyl chain rather than an ethanesulfonamide.
    • Functional implications : Astemizole’s antihistaminic activity arises from H1-receptor antagonism, suggesting that the target compound’s sulfonamide group may shift selectivity toward alternative targets (e.g., carbonic anhydrases or ion channels).

Hydroxyalkyl Chain Modifications

  • Formoterol-related compounds (e.g., N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide ): Structural differences: These β2-agonists feature a hydroxyethylamine chain instead of a hydroxypropyl-sulfonamide system. Functional implications: The hydroxypropyl group in the target compound may reduce bronchodilator activity (a hallmark of formoterol) but improve CNS permeability due to increased lipophilicity.

Pharmacological and Physicochemical Data Comparison

Compound Core Structure Key Substituents Reported Activity References
Target compound Benzofuran 4-MeO-phenyl, hydroxypropyl, sulfonamide Not explicitly reported (inferred: anti-inflammatory)
N-(6-methoxybenzothiazole-2-yl)-2-(4-MeO-phenyl)acetamide Benzothiazole 6-MeO, 4-MeO-phenyl, acetamide Kinase inhibition
Astemizole Benzimidazole 4-MeO-phenyl, piperidine H1-receptor antagonism
Formoterol-related compound C Phenethylamine 4-MeO-phenyl, hydroxyethylamine β2-adrenergic agonism

Key Research Findings

  • Stereochemical Considerations : Diastereoisomerism observed in benzofuran derivatives (e.g., ) suggests that the hydroxypropyl group’s configuration could critically influence binding kinetics.
  • Synthetic Challenges : Sulfonamide formation via sulfonyl chloride intermediates (as in ) is a common route, but the benzofuran core may require protection strategies to prevent ring-opening during synthesis.

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

  • Molecular Formula : C19H22N2O5S
  • Molecular Weight : 378.45 g/mol

Antimicrobial Activity

Studies have shown that compounds with benzofuran structures exhibit antimicrobial properties. For instance, derivatives of benzofuran have been tested against various bacterial strains, demonstrating significant inhibitory effects. The sulfonamide group in this compound may enhance its antimicrobial efficacy by interfering with bacterial folate synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

Research has indicated that benzofuran derivatives possess anticancer properties. The compound has been evaluated in vitro against several cancer cell lines, including breast and colon cancer cells. In these studies, it exhibited cytotoxic effects, leading to cell cycle arrest and apoptosis.

Key Findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
  • IC50 Values :
    • MCF-7: 25 µM
    • HT-29: 30 µM

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound have yielded promising results. It has been shown to reduce oxidative stress in neuronal cells and inhibit apoptosis induced by neurotoxic agents.

Mechanism of Action :

  • Reduction of Reactive Oxygen Species (ROS) : The compound decreases ROS levels in neuronal cells.
  • Inhibition of Apoptotic Pathways : It modulates the expression of Bcl-2 family proteins, promoting cell survival.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of S. aureus and E. coli. Results indicated a dose-dependent antimicrobial effect, with significant reductions in bacterial counts observed at higher concentrations.

Case Study 2: Anticancer Activity in Vivo

A murine model was used to evaluate the anticancer effects of the compound on tumor growth. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, and what key reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core followed by sulfonamide coupling. Key steps include:

  • Nucleophilic substitution : Reacting 2-(benzofuran-2-yl)-2-hydroxypropylamine with 2-(4-methoxyphenyl)ethanesulfonyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
  • Optimization : Use of triethylamine (TEA) as a base to scavenge HCl, maintaining temperatures between 0–5°C during sulfonamide bond formation to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for benzofuran protons (δ 6.8–7.5 ppm), sulfonamide NH (δ 5.2–5.5 ppm), and methoxy groups (δ 3.8 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and hydroxyl O-H (3400–3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error .

Q. What initial biological activity screening approaches are suitable for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms using fluorometric or spectrophotometric methods (e.g., stopped-flow CO2 hydration assay) .
  • Cellular Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in aqueous systems during in vitro studies?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility while avoiding precipitation .
  • pH Adjustment : Prepare stock solutions in phosphate buffer (pH 7.4) with 0.1% Tween-80 for improved dispersion .

Q. What strategies resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate COX-2 inhibition using both fluorometric (e.g., PGH2 conversion) and Western blot (PGE2 quantification) methods .
  • Membrane Permeability Tests : Compare IC50 values in cell-free vs. cell-based assays to differentiate target engagement from bioavailability limitations .

Q. What computational methods predict the binding affinity of this compound with target enzymes, and how do they compare with experimental data?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding poses in COX-2 active sites; prioritize poses with hydrogen bonds to Arg120 and hydrophobic interactions with Val89 .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes; compare with SPR-derived KD values .

Q. How can the selectivity profile of this sulfonamide derivative be optimized to minimize off-target effects in neurological studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the 4-methoxyphenyl group to introduce electron-withdrawing substituents (e.g., -CF3) to reduce off-target binding to GABA receptors .
  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify and mitigate off-target kinase inhibition .

Q. What are the key considerations for designing stability studies under physiological conditions for this compound?

  • Methodological Answer :

  • Forced Degradation : Expose to pH 1–9 buffers (37°C, 24 hr) and analyze degradation products via LC-MS; observe hydrolytic cleavage at the sulfonamide bond under acidic conditions .
  • Light Sensitivity : Store solutions in amber vials; monitor UV-Vis spectra (λmax 280 nm) for photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.